molecular formula C18H17NO4 B2479200 6-hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-methyl-2H-chromen-2-one CAS No. 859859-11-3

6-hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-methyl-2H-chromen-2-one

Cat. No. B2479200
CAS RN: 859859-11-3
M. Wt: 311.337
InChI Key: OYDHVCFLCLJGEV-UHFFFAOYSA-N
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Description

The compound “6-hydroxy-4-(((3-methoxyphenyl)amino)methyl)-7-methyl-2H-chromen-2-one” is a derivative of chromen-2-one, which is a type of heterocyclic compound. Chromen-2-one derivatives are known to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups including a hydroxy group, a methoxyphenylamino group, and a methyl group attached to a chromen-2-one core .

Scientific Research Applications

Anticancer Activity

Coumarin-based derivatives, including the compound , have been found to exhibit remarkable anticancer properties . They have been designed and synthesized due to their potential in this field .

Anticonvulsant Activity

These compounds have also been studied for their anticonvulsant activities . This suggests potential applications in the treatment of neurological disorders such as epilepsy.

Antimicrobial Activity

The antimicrobial properties of coumarin-based derivatives make them valuable in the fight against various bacterial and fungal infections .

Antiviral Activity

Research has shown that these compounds can also have antiviral properties , which could be useful in the development of new antiviral drugs.

Fluorescence Sensors

Coumarins with an intramolecular charge transfer character have been investigated for use in fluorescence sensors . This could have applications in various fields, including biological imaging and diagnostics.

Antioxidant Activity

Both esculetin and ferulic acid, which are components of the compound, have been found to exhibit antioxidant activity . This suggests that the compound could have potential uses in the prevention of oxidative stress-related diseases.

Anti-inflammatory Activity

Esculetin, a component of the compound, has been found to have anti-inflammatory properties . This suggests potential applications in the treatment of inflammatory diseases.

Hepatoprotective Activity

Esculetin has also been found to exhibit hepatoprotective activity , suggesting potential applications in the treatment of liver diseases.

Mechanism of Action

Target of Action

Coumarin derivatives, to which this compound belongs, have been extensively studied for their diverse biological activities . They have been found to interact with a variety of targets, including enzymes, receptors, and cellular structures, contributing to their wide-ranging pharmacological effects.

Mode of Action

Coumarin derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some coumarins can inhibit enzymes, modulate receptor activity, or interfere with cellular structures, thereby altering the normal functioning of cells.

Biochemical Pathways

Coumarin derivatives are known to influence a variety of biochemical pathways . For example, they have been found to modulate the activity of enzymes involved in inflammation, coagulation, and cellular proliferation, among others.

Pharmacokinetics

Coumarin derivatives are generally well absorbed and widely distributed in the body . They are metabolized primarily in the liver, often through conjugation reactions catalyzed by specific enzymes known as UDP-glucuronosyltransferases . The metabolites are then excreted via the kidneys.

Result of Action

Coumarin derivatives are known to exert a variety of effects at the molecular and cellular levels . For instance, they can inhibit cellular proliferation, induce apoptosis, modulate immune responses, and exert anti-inflammatory effects, among others.

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on a variety of factors including the specific properties of the compound and how it is handled. Without specific data, it’s difficult to provide detailed information .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activities, and assessment of its safety and potential applications .

properties

IUPAC Name

6-hydroxy-4-[(3-methoxyanilino)methyl]-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11-6-17-15(9-16(11)20)12(7-18(21)23-17)10-19-13-4-3-5-14(8-13)22-2/h3-9,19-20H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDHVCFLCLJGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CNC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-4-{[(3-methoxyphenyl)amino]methyl}-7-methyl-2H-chromen-2-one

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